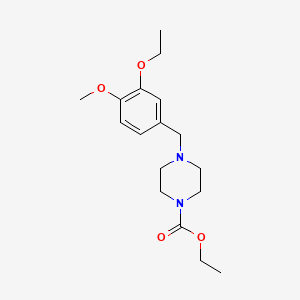![molecular formula C16H15NO5 B5883122 5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5883122.png)
5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid, also known as mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) commonly used for the treatment of pain and inflammation. It was first synthesized in 1961 and has since been widely used in the medical field.
Wirkmechanismus
Mefenamic acid works by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By blocking COX, 5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid acid reduces inflammation and pain. It has been shown to be a selective inhibitor of COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Mefenamic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of interleukin-1β, a cytokine involved in the inflammatory response. Mefenamic acid has also been found to inhibit the expression of matrix metalloproteinases, which are involved in tissue remodeling. In addition, this compound acid has been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Mefenamic acid has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, making it a well-characterized compound. However, there are also some limitations to its use. Mefenamic acid has a relatively short half-life in the body, which may limit its effectiveness in certain experiments. In addition, it has been shown to have some toxicity in certain cell types.
Zukünftige Richtungen
There are a number of future directions for research related to 5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid acid. One area of interest is the development of new formulations that could improve its efficacy and reduce its toxicity. Another area of research is the investigation of this compound acid's effects on other inflammatory pathways, such as the NLRP3 inflammasome. Additionally, there is interest in exploring this compound acid's potential as a treatment for other conditions, such as Alzheimer's disease.
Synthesemethoden
Mefenamic acid can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with chloroacetyl chloride, followed by reaction with 3-methylphenol and then hydrolysis of the resulting intermediate. This process yields 5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid acid as a white crystalline solid with a melting point of 230-233°C.
Wissenschaftliche Forschungsanwendungen
Mefenamic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Mefenamic acid has also been found to be effective in the treatment of menstrual cramps, migraine headaches, and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
5-hydroxy-2-[[2-(3-methylphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-10-3-2-4-12(7-10)22-9-15(19)17-14-6-5-11(18)8-13(14)16(20)21/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTVVZQHAALYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5883047.png)
![methyl 2-(butyrylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5883054.png)
![N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5883061.png)



![ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B5883090.png)
![N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883096.png)
![2-(2,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5883102.png)

![3-[(2-hydroxy-3-methylbenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5883124.png)
![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5883133.png)

![2-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5883141.png)